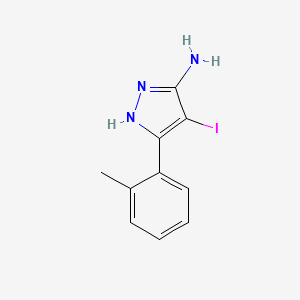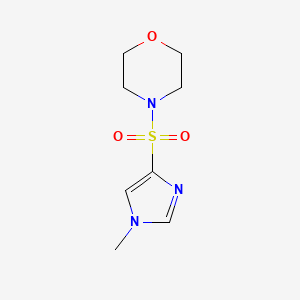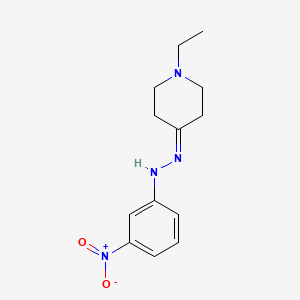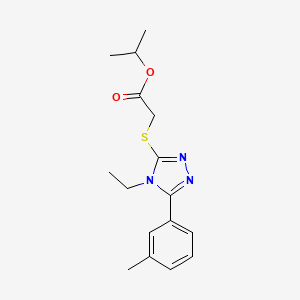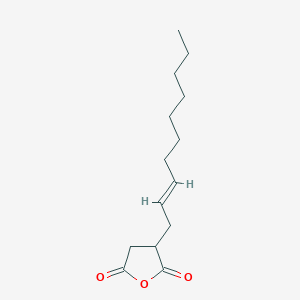![molecular formula C7H5NOS2 B11770374 Thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B11770374.png)
Thieno[3,2-b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-b]thiophene-2-carboxamide is a heterocyclic compound that features a fused ring system composed of two thiophene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]thiophene-2-carboxamide typically involves the formation of the thieno[3,2-b]thiophene core followed by functionalization at the 2-position. One common method includes the Suzuki coupling reaction, which involves the reaction of a thieno[3,2-b]thiophene boronic acid derivative with an appropriate halide under palladium catalysis . Another approach involves the Vilsmeier-Haack formylation of thieno[3,2-b]thiophene, followed by conversion to the carboxamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, such as the Suzuki coupling reaction, which can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives
Scientific Research Applications
Thieno[3,2-b]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of organic electronic devices such as organic field-effect transistors and solar cells .
Mechanism of Action
The mechanism of action of thieno[3,2-b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]thiophene: Another isomer with different electronic properties.
Thieno[3,4-b]thiophene: Known for its optoelectronic applications.
Dithieno[3,2-b2’,3’-d]thiophene: Used in organic electronics for its extended conjugation
Uniqueness
Thieno[3,2-b]thiophene-2-carboxamide is unique due to its specific ring fusion and functionalization, which impart distinct electronic properties and reactivity compared to other thienothiophene isomers .
Properties
Molecular Formula |
C7H5NOS2 |
|---|---|
Molecular Weight |
183.3 g/mol |
IUPAC Name |
thieno[3,2-b]thiophene-5-carboxamide |
InChI |
InChI=1S/C7H5NOS2/c8-7(9)6-3-5-4(11-6)1-2-10-5/h1-3H,(H2,8,9) |
InChI Key |
SNLYGXQULJJLMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC(=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11770311.png)
![2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B11770319.png)
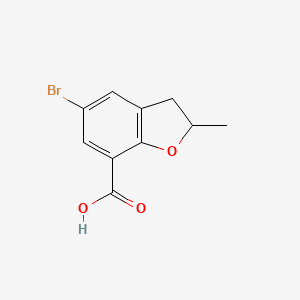
![N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770335.png)
